molecular formula C90H139N17O19 B056356 Zervamicin A1-16 CAS No. 111908-11-3

Zervamicin A1-16

Cat. No. B056356
M. Wt: 1763.2 g/mol
InChI Key: BDRNGIBQDOUEHT-LQAFYBHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotics play a vital role in the field of scientific research, especially in the study of microbiology. Among the various antibiotics, Zervamicin A1-16 is a promising compound that has gained attention due to its unique properties.

Mechanism Of Action

Zervamicin A1-16 exerts its antibacterial activity by disrupting the bacterial membrane. It binds to the lipid bilayer of the membrane and forms channels that allow the leakage of ions and other cellular components. This disruption leads to the death of the bacterial cell. Zervamicin A1-16 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria.

Biochemical And Physiological Effects

Zervamicin A1-16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their membrane integrity. It also has a synergistic effect when used in combination with other antibiotics. Zervamicin A1-16 has been shown to have low toxicity towards mammalian cells, making it a promising compound for further development.

Advantages And Limitations For Lab Experiments

Zervamicin A1-16 has several advantages for use in lab experiments. It is a highly potent antibiotic that is effective against a wide range of bacteria. It has low toxicity towards mammalian cells, making it a safe compound to use in experiments. However, Zervamicin A1-16 has some limitations. It is a cyclic polypeptide that is difficult to synthesize, making it expensive. It also has poor solubility in aqueous solutions, which limits its use in certain experiments.

Future Directions

Zervamicin A1-16 has several potential future directions for research. One area of interest is the development of analogs of Zervamicin A1-16 with improved properties. Another area of interest is the use of Zervamicin A1-16 as a tool for studying the interactions between lipids and proteins in biological membranes. Additionally, Zervamicin A1-16 has potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, Zervamicin A1-16 is a promising antibiotic with unique properties that make it an attractive compound for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. With its potential for future development, Zervamicin A1-16 is a compound worth further investigation.

Synthesis Methods

Zervamicin A1-16 is a cyclic polypeptide antibiotic that is produced by the bacterium Micromonospora. The synthesis of Zervamicin A1-16 involves the fermentation of Micromonospora in a nutrient-rich medium. The resulting culture broth is then extracted with organic solvents, and the crude extract is purified by various chromatographic techniques. The final product is obtained as a white powder with a purity of more than 95%.

Scientific Research Applications

Zervamicin A1-16 has a wide range of applications in scientific research. It is primarily used as an antibiotic for the treatment of bacterial infections. However, its unique properties make it an attractive compound for various other applications. Zervamicin A1-16 has been used as a tool for studying the structure and function of bacterial membranes. It has also been used as a probe for studying the interactions between lipids and proteins in biological membranes.

properties

CAS RN

111908-11-3

Product Name

Zervamicin A1-16

Molecular Formula

C90H139N17O19

Molecular Weight

1763.2 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1

InChI Key

BDRNGIBQDOUEHT-LQAFYBHPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

Other CAS RN

111908-11-3

sequence

WIAXIVXLXPAXPXPF

synonyms

zervamicin A1-16
Zrv-A1-16

Origin of Product

United States

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